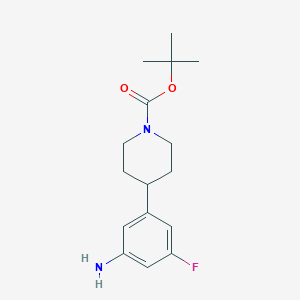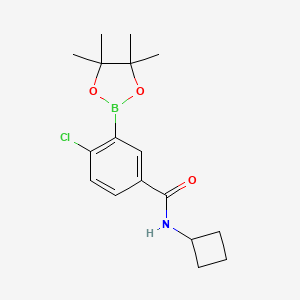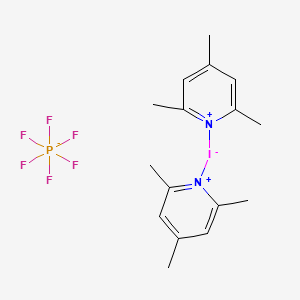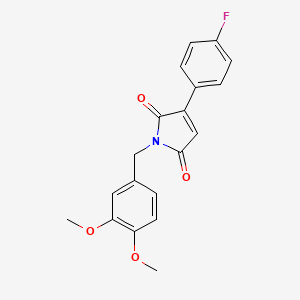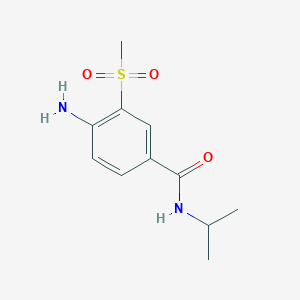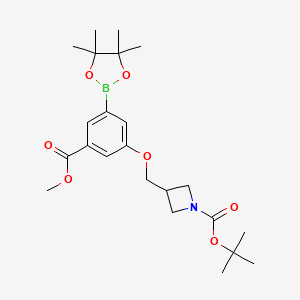
tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a complex organic molecule that incorporates functional groups such as azetidine, boronate ester, and methoxycarbonyl. It's commonly used as an intermediate in organic synthesis, particularly in the creation of other biologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. One route may involve the esterification of azetidine-1-carboxylate followed by the addition of the boronate ester.
Industrial Production Methods
Industrial production often relies on catalytic processes to increase yield and efficiency. For instance, transition metal catalysts such as palladium may be employed to facilitate the coupling reactions. These methods aim to achieve high purity and yield, utilizing continuous flow techniques to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation, particularly at the boronate ester site, leading to the formation of boronic acids.
Reduction: : Reduction reactions can occur at the methoxycarbonyl group, potentially converting it into an alcohol.
Substitution: : The azetidine ring and phenoxy groups are prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: : Involves reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: : Conditions might include strong nucleophiles and bases such as sodium hydride.
Major Products
The major products of these reactions vary but often include functionalized azetidines, boronic acids, and alcohol derivatives, depending on the reaction pathway chosen.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules, often used in the development of pharmaceuticals and agrochemicals.
Biology
In biological studies, it is utilized to create molecules that can probe biological pathways, particularly those involving enzyme interactions.
Medicine
The structure allows it to be modified into potential drug candidates for various diseases, given its potential biological activity.
Industry
It finds applications in materials science, particularly in creating novel polymers and advanced materials due to its unique functional groups.
Mechanism of Action
The compound's effects are largely dictated by its functional groups. The boronate ester can interact with enzymes that recognize boronic acids, potentially inhibiting enzyme function. The methoxycarbonyl and azetidine functionalities allow it to participate in various biochemical pathways, modulating activity based on the compound it is incorporated into.
Comparison with Similar Compounds
Similar compounds include other azetidine derivatives and boronate esters. For example:
Azetidine-2-carboxylic acid
Boronic acid pinacol ester
What makes tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate unique is its combination of these two functional groups in a single molecule, offering versatile reactivity and potential for diverse applications.
Hope that satisfies your curiosity! Want to go deeper into any specific section?
Properties
Molecular Formula |
C23H34BNO7 |
|---|---|
Molecular Weight |
447.3 g/mol |
IUPAC Name |
tert-butyl 3-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate |
InChI |
InChI=1S/C23H34BNO7/c1-21(2,3)30-20(27)25-12-15(13-25)14-29-18-10-16(19(26)28-8)9-17(11-18)24-31-22(4,5)23(6,7)32-24/h9-11,15H,12-14H2,1-8H3 |
InChI Key |
BFFDOMKYMNRHGX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CN(C3)C(=O)OC(C)(C)C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




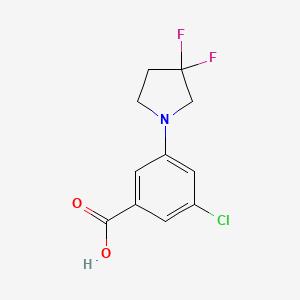

[(trimethylsilyl)methyl]amine](/img/structure/B15339861.png)
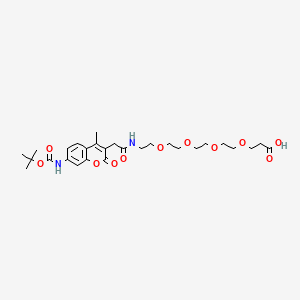
![7-Ethyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15339872.png)
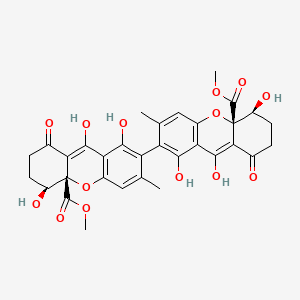
![2-sulfanyl-N-[2-[(2-sulfanylacetyl)amino]cyclohexyl]acetamide](/img/structure/B15339881.png)
